1,2-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1a,2,3,11c-Tetrahydrobenzo[6,7]phenanthro[3,4-b]oxirene is a complex organic compound known for its unique structure and diverse applications in scientific research. This compound is characterized by its tetrahydrobenzo and phenanthro oxirene moieties, which contribute to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 1a,2,3,11c-Tetrahydrobenzo[6,7]phenanthro[3,4-b]oxirene involves several steps, typically starting with the formation of the benzo and phenanthro rings. Common synthetic routes include cyclization reactions and the use of specific catalysts to facilitate the formation of the oxirene ring. Industrial production methods often employ high-pressure and high-temperature conditions to optimize yield and purity.
Analyse Chemischer Reaktionen
1a,2,3,11c-Tetrahydrobenzo[6,7]phenanthro[3,4-b]oxirene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogens or other nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1a,2,3,11c-Tetrahydrobenzo[6,7]phenanthro[3,4-b]oxirene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1a,2,3,11c-Tetrahydrobenzo[6,7]phenanthro[3,4-b]oxirene involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
1a,2,3,11c-Tetrahydrobenzo[6,7]phenanthro[3,4-b]oxirene can be compared with other similar compounds, such as:
Benzo[6,7]phenanthro[3,4-b]oxirene: Lacks the tetrahydro moiety, resulting in different chemical properties and reactivity.
1a,2,3,11c-Tetrahydrobenzo[6,7]phenanthro[3,4-b]furan: Contains a furan ring instead of an oxirene ring, leading to different reactivity and applications
This article provides a detailed overview of 1a,2,3,11c-Tetrahydrobenzo[6,7]phenanthro[3,4-b]oxirene, highlighting its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds. Further research is essential to fully understand its potential and expand its applications in various fields.
Eigenschaften
CAS-Nummer |
64521-16-0 |
---|---|
Molekularformel |
C18H14O |
Molekulargewicht |
246.3 g/mol |
IUPAC-Name |
4-oxapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene |
InChI |
InChI=1S/C18H14O/c1-2-4-13-10-15-14(9-12(13)3-1)6-5-11-7-8-16-18(19-16)17(11)15/h1-6,9-10,16,18H,7-8H2 |
InChI-Schlüssel |
BPWAWXRCSBRVLU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C3C1O3)C4=CC5=CC=CC=C5C=C4C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.